molecular formula C14H10BrFO2 B2660101 3-Bromo-4-[(2-fluorophenyl)methoxy]benzaldehyde CAS No. 428497-60-3

3-Bromo-4-[(2-fluorophenyl)methoxy]benzaldehyde

Cat. No.: B2660101
CAS No.: 428497-60-3
M. Wt: 309.134
InChI Key: WYAZTZDWAVVLKG-UHFFFAOYSA-N
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Description

“3-Bromo-4-[(2-fluorophenyl)methoxy]benzaldehyde” is a chemical compound with the molecular formula C14H10BrFO2 and a molecular weight of 309.13 . It is also known as Benzaldehyde, 3-bromo-4-[(2-fluorophenyl)methoxy]- .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzaldehyde core with a bromo group at the 3-position, a methoxy group at the 4-position, and a fluorophenyl group attached to the methoxy group .


Physical and Chemical Properties Analysis

“this compound” has a predicted boiling point of 406.3±35.0 °C and a predicted density of 1.499±0.06 g/cm3 .

Scientific Research Applications

Polymer Synthesis

Research indicates that compounds with structural similarities to 3-Bromo-4-[(2-fluorophenyl)methoxy]benzaldehyde are utilized in the synthesis of novel copolymers. For instance, novel trisubstituted ethylenes, including various ring-substituted benzaldehydes, have been copolymerized with styrene to study their properties and potential applications. These studies focus on the synthesis and characterization of these copolymers, analyzing their composition, structure, and decomposition under specific conditions (Kharas et al., 2016).

Chemical Synthesis

The compound has been indirectly referenced in the context of alternative synthesis procedures for related organic molecules. For instance, studies have been conducted on the hydrogenation and subsequent reactions of related benzaldehydes to produce specific methoxy methyl ethers and other derivatives, showcasing the versatility of these compounds in organic synthesis (Banerjee et al., 2013).

Reaction Studies

Research on similar compounds includes the exploration of their reactivity and potential applications in creating new chemical entities. For example, the study of halogen ring-substituted benzaldehydes and their ability to undergo Knoevenagel condensation, leading to novel copolymers, indicates a broad area of research focused on the synthesis and potential industrial applications of these materials (Kharas et al., 2015).

Future Directions

The future directions for “3-Bromo-4-[(2-fluorophenyl)methoxy]benzaldehyde” could involve further exploration of its reactivity and potential applications in various fields such as medicinal chemistry or materials science .

Properties

IUPAC Name

3-bromo-4-[(2-fluorophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO2/c15-12-7-10(8-17)5-6-14(12)18-9-11-3-1-2-4-13(11)16/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAZTZDWAVVLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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